Psem 89S (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSEM 89S, also known as N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,5-dimethoxybenzamide trifluoroacetate, is a chimeric ion channel agonist. It is primarily used in scientific research to activate specific ion channels in neurons. This compound is brain-penetrant and has been shown to activate cortical neurons expressing specific chimeric ion channels, while inhibiting the activity of others .
Mechanism of Action
Target of Action
Psem 89S (tfa) primarily targets the PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channels . These ion channels play a crucial role in the transmission of signals in neurons .
Mode of Action
Psem 89S (tfa) acts as a selective agonist for these chimeric ion channels . It activates cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels and inhibits the activity of neurons expressing PSAM L141F-GlyR .
Biochemical Pathways
The activation of these chimeric ion channels by Psem 89S (tfa) affects the neuronal signaling pathways
Pharmacokinetics
It is known that psem 89s (tfa) is brain penetrant , indicating that it can cross the blood-brain barrier and exert its effects directly on the brain neurons .
Result of Action
The activation of the PSAM L141F,Y115F-5-HT3 chimeric ion channels by Psem 89S (tfa) leads to the activation of cortical neurons . Conversely, the inhibition of neurons expressing PSAM L141F-GlyR results in the silencing of hypothalamic AGRP neurons . This silencing leads to the suppression of feeding in mice .
Biochemical Analysis
Biochemical Properties
Psem 89S (tfa) is a PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channel agonist . It interacts with these ion channels, activating cortical neurons expressing PSAM L141F,Y115F-5-HT3 and inhibiting neurons expressing PSAM L141F-GlyR .
Cellular Effects
Psem 89S (tfa) has been shown to have significant effects on various types of cells and cellular processes . For instance, it activates cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels and inhibits activity of neurons expressing PSAM L141F-GlyR . It also silences hypothalamic AGRP neurons transfected with PSAM L141F-GlyR chimeric ion channels in mice in vivo, leading to suppression of feeding .
Molecular Mechanism
The molecular mechanism of Psem 89S (tfa) involves its interaction with specific ion channels . It acts as an agonist for PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channels, leading to the activation or inhibition of certain neurons .
Dosage Effects in Animal Models
In animal models, Psem 89S (tfa) has been shown to strongly reduce photostimulation-evoked feeding in mice expressing PSAM L141F,Y115F-GlyR
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSEM 89S involves the reaction of 2,5-dimethoxybenzoic acid with 1-azabicyclo[2.2.2]octane-3-amine under specific conditions to form the desired benzamide. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of PSEM 89S follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: PSEM 89S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert PSEM 89S into its reduced forms.
Substitution: The benzamide group in PSEM 89S can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
PSEM 89S has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study ion channel function and modulation.
Biology: Helps in understanding neuronal activity and signaling pathways.
Medicine: Potential applications in developing treatments for neurological disorders.
Industry: Used in the development of new chemical entities and drug discovery.
Comparison with Similar Compounds
PSEM 89S is unique in its ability to selectively activate and inhibit specific chimeric ion channels. Similar compounds include:
PSEM 308: Another chimeric ion channel agonist with similar properties but different selectivity.
uPSEM 792: A variant with higher potency and selectivity for specific ion channels.
GSK 778: A compound with similar applications but different chemical structure and selectivity.
PSEM 89S stands out due to its specific selectivity and brain-penetrant properties, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKCNNXBIUCCJJ-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.